molecular formula C6H6ClN B1585889 5-Chloro-2-methylpyridine CAS No. 72093-07-3

5-Chloro-2-methylpyridine

Cat. No.: B1585889
CAS No.: 72093-07-3
M. Wt: 127.57 g/mol
InChI Key: DEMKNLXJQNYAFY-UHFFFAOYSA-N
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Description

5-Chloro-2-methylpyridine (CAS RN 72093-07-3; molecular formula C₆H₆ClN; molecular weight 127.57) is a halogenated pyridine derivative with a chlorine atom at the 5-position and a methyl group at the 2-position of the pyridine ring . This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactivity is influenced by the electron-withdrawing chlorine atom and the steric effects of the methyl group, making it suitable for cross-coupling reactions, nucleophilic substitutions, and ligand synthesis .

Key properties include:

  • Hazards: Harmful by inhalation, skin contact, and ingestion; requires careful handling .

Properties

IUPAC Name

5-chloro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMKNLXJQNYAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376526
Record name 5-chloro-2-methylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72093-07-3
Record name 5-Chloro-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72093-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 5-Methyl-3,4-dihydro-2(1H)-pyridone

  • Starting materials: Propionaldehyde and an acrylic ester are condensed to form a 4-formylpentanoate ester.
  • Amination: The ester is aminated using a nitrogen source such as morpholine or ammonium compounds to produce 5-methyl-3,4-dihydro-2(1H)-pyridone.
  • Example procedure: Morpholine (2.2 mol) and potassium carbonate (1 mol) are stirred and cooled to -5°C. Propionaldehyde (1 mol) is added over 55 minutes, then the mixture is warmed to 25–27°C and stirred for 2 hours. The product is isolated by filtration and vacuum stripping to remove morpholine, yielding a propenyl morpholine intermediate.

Halogenation to Form Dihalo Compound

  • The dihydropyridone is halogenated using halogenating agents such as chlorine, bromine, sulphuryl chloride, or sulphuryl bromide.
  • Halogen atoms add across the double bond of the pyridone ring, producing a dihalo compound (2-oxo-5-methyl-5,6-dichloropiperidine).
  • Typical conditions involve passing chlorine gas through a solution of the dihydropyridone in an organic solvent at 50–60°C.
  • Preferred solvents include 1,2,4-trichlorobenzene, chlorobenzene, toluene, or xylene.

Dehydrohalogenation and Chlorination to 5-Chloro-2-methylpyridine

  • The dihalo compound is heated to 100–170°C, optionally with a high boiling solvent, to induce dehydrohalogenation, forming 2-hydroxy-5-methyl-6-pyridine (or its tautomer 5-methyl-2(1H)-pyridone).
  • This intermediate is then chlorinated using chlorinating agents such as phosphorus oxychloride or phosgene.
  • The chlorinating agent is used in stoichiometric excess (up to 70%, preferably ~50%) relative to the dihalo compound.
  • The reaction is conducted in a high boiling aromatic or halogenated aromatic solvent (e.g., 1,2,4-trichlorobenzene) at 80–130°C, ideally around 120°C.
  • Addition of the chlorinating agent is gradual (0.5 to 10 hours), followed by maintaining the temperature for several hours to complete the reaction.
  • The final this compound solution can be used directly or further purified.

Data Table: Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Solvent(s) Time (hours) Notes
Condensation & Amination Propionaldehyde, morpholine, K2CO3 -5 to 27 None specified 2 Cooling during addition, then warming
Halogenation of Dihydropyridone Chlorine gas 50 to 60 1,2,4-Trichlorobenzene preferred Not specified Formation of dihalo compound
Dehydrohalogenation Heating of dihalo compound 100 to 170 High boiling solvent (e.g., toluene, xylene) Not specified Converts dihalo to hydroxy pyridine
Chlorination Phosphorus oxychloride or phosgene (50% excess) 80 to 130 1,2,4-Trichlorobenzene 0.5 to 10 (addition), +5 to 6 (hold) Final step to this compound

Research Findings and Optimization Notes

  • The use of 1,2,4-trichlorobenzene as solvent is preferred due to its high boiling point and stability under chlorination conditions.
  • Gradual addition of chlorinating agent improves yield and selectivity.
  • The dihalo intermediate can be prepared and used in situ without isolation, streamlining the process.
  • The chlorination step can be followed by further chlorination to produce 2-chloro-5-trichloromethylpyridine using chlorine gas and a free radical initiator like benzoyl peroxide.
  • Washing and pH adjustment steps may be employed before further chlorination to purify the intermediate.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Chloro-2-methylpyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group in this compound can be oxidized to form the corresponding carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can also undergo reduction reactions, where the chlorine atom is replaced by hydrogen, forming 2-methylpyridine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used under reflux conditions.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium or chromium trioxide (CrO3) in acetic acid are typical oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method for reduction.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 2-methyl-5-aminopyridine, 2-methyl-5-thiopyridine, etc.

    Oxidation Products: The primary oxidation product is 5-chloro-2-pyridinecarboxylic acid.

    Reduction Products: The main reduction product is 2-methylpyridine.

Scientific Research Applications

Pharmaceutical Development

5-Chloro-2-methylpyridine serves as an important intermediate in the synthesis of numerous pharmaceutical compounds, especially those targeting neurological disorders. Its derivatives have been studied for their potential in treating conditions such as depression and anxiety.

Case Study: Synthesis of Antidepressants

  • Researchers have utilized this compound in the synthesis of serotonin receptor antagonists, which are crucial for developing new antidepressants. The compound's structure allows for modifications that enhance pharmacological activity while minimizing side effects .

Agricultural Chemicals

The compound is extensively used in formulating agrochemicals, including herbicides and fungicides. Its efficacy in enhancing crop protection makes it a valuable asset in agricultural practices.

Table: Agrochemical Formulations Using this compound

Agrochemical Type Active Ingredient Application
HerbicideGlyphosateWeed control
FungicideAzoxystrobinDisease management
InsecticideImidaclopridPest control

Flavor and Fragrance Industry

This compound is employed in creating specific flavoring agents and fragrances, contributing unique aromatic profiles to food and cosmetic products. Its distinct scent characteristics make it suitable for various applications in this industry.

Example: Fragrance Composition

  • The compound has been integrated into formulations for perfumes and personal care products, where its aromatic properties enhance the overall sensory experience .

Material Science

In material science, this compound plays a role in developing specialty polymers and resins. These materials are crucial for producing durable and high-performance products used in various industrial applications.

Applications:

  • Used as a catalyst in polymerization reactions.
  • Acts as a building block for synthesizing advanced materials with specific properties .

Analytical Chemistry

The compound is also utilized as a reagent in various analytical methods, aiding in the detection and quantification of other chemical substances. Its role as a reagent enhances the sensitivity and specificity of analytical techniques.

Table: Analytical Methods Utilizing this compound

Method Purpose
Gas ChromatographyQuantification of volatile compounds
High-Performance Liquid Chromatography (HPLC)Separation of complex mixtures
SpectrophotometryDetection of specific analytes

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: In biological systems, derivatives of 5-Chloro-2-methylpyridine can act as enzyme inhibitors, affecting various metabolic pathways.

    Receptor Binding: Some derivatives may bind to specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

2-Chloro-6-methylpyridine (CAS 18368-63-3)

  • Structure : Chlorine at 2-position, methyl at 6-position.
  • Reactivity : Demonstrated high yield (86%) in phosphinylation reactions due to reduced steric hindrance compared to 2-Chloro-3-methylpyridine .
  • Applications : Used in chiral phosphine oxide synthesis.

2-Chloro-3-methylpyridine (CAS not provided)

  • Structure : Chlorine at 2-position, methyl at 3-position.
  • Reactivity : Lower yield (32%) in phosphinylation due to steric hindrance from the adjacent methyl group .

2-Chloro-5-methylpyridine (CAS 18368-64-4)

  • Structure : Chlorine at 2-position, methyl at 5-position.
  • Reactivity : Moderate yield (79%) in phosphinylation, indicating intermediate steric effects .
Compound CAS RN Position of Substituents Yield in Phosphinylation (%) Key Reactivity Feature
5-Chloro-2-methylpyridine 72093-07-3 Cl (5), CH₃ (2) 50–73 Balances steric/electronic effects
2-Chloro-6-methylpyridine 18368-63-3 Cl (2), CH₃ (6) 86 Minimal steric hindrance
2-Chloro-3-methylpyridine Not provided Cl (2), CH₃ (3) 32 High steric hindrance

Derivatives with Functional Group Variations

5-Chloro-2-cyanopyridine

  • Structure: Cyano group replaces methyl at 2-position.
  • Reactivity: The electron-withdrawing cyano group enhances electrophilic substitution reactivity, making it useful in heterocyclic chemistry .

2-Chloro-5-fluoro-3-methylpyridine

  • Structure : Fluorine at 5-position, methyl at 3-position.
  • Reactivity : Fluorine’s electronegativity increases ring activation for nucleophilic aromatic substitution .
Compound Key Functional Group Reactivity Advantage
This compound Methyl Balanced steric profile for cross-coupling
5-Chloro-2-cyanopyridine Cyano Enhanced electrophilicity for substitutions
2-Chloro-5-fluoro-3-methylpyridine Fluoro Improved activation for nucleophilic reactions

Amino-Substituted Analogues

2-Amino-5-chloropyridine (CAS 1072-98-6)

  • Structure: Amino group at 2-position, chlorine at 5-position.
  • Properties : Solid (mp 133–136°C), water-soluble .
  • Applications : Precursor for pharmaceuticals (e.g., zopiclone) .
Property This compound 2-Amino-5-chloropyridine
Physical State Liquid Solid
Solubility Not specified Water-soluble
Synthetic Utility Ligand synthesis Drug intermediates

Biological Activity

5-Chloro-2-methylpyridine (C6H6ClN) is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in research and industry.

This compound is characterized by its pyridine ring structure, where a chlorine atom is substituted at the 5-position and a methyl group at the 2-position. Its molecular formula is C6H6ClN, and it has a molecular weight of 143.57 g/mol. The compound is soluble in organic solvents and exhibits moderate volatility.

PropertyValue
Molecular FormulaC6H6ClN
Molecular Weight143.57 g/mol
SolubilityOrganic solvents
Boiling Point164 °C
Melting Point3 °C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Herbicidal Activity

The compound serves as an intermediate in the synthesis of herbicides. Its derivatives have been shown to possess herbicidal properties, particularly in controlling broadleaf weeds in crops such as cotton and soybeans. The mechanism involves disrupting metabolic pathways in target plants, leading to growth inhibition .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound derivatives exhibited enhanced antibacterial activity compared to their parent compounds. This suggests that modifications to the structure can optimize efficacy against resistant strains .
  • Herbicidal Applications : In agricultural research, derivatives of this compound were tested for their ability to control specific weed species. Results indicated that certain formulations provided effective control with minimal phytotoxicity to crops .
  • Pharmaceutical Development : A recent investigation explored the use of this compound as a scaffold for developing new anti-inflammatory agents. The study highlighted its potential due to favorable interactions with biological targets involved in inflammatory pathways .

The biological activity of this compound can be attributed to its ability to interact with specific enzyme systems and receptor sites within microbial cells and plant tissues. For instance, its herbicidal action may involve inhibition of key enzymes in the shikimic acid pathway, crucial for aromatic amino acid biosynthesis in plants .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2-methylpyridine, and how do reaction conditions influence yield?

  • Answer: Synthesis typically involves chlorination of 2-methylpyridine using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (40–80°C). Yield optimization requires careful control of stoichiometry and reaction time to avoid over-chlorination. For example, steric hindrance from the methyl group at the 2-position directs chlorination to the 5-position, as observed in regioselective pyridine functionalization . Characterization via NMR (¹H/¹³C) and GC-MS is critical to confirm purity and regiochemistry .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most reliable?

  • Answer: The molecular formula (C₆H₆ClN, MW 127.57 g/mol) is confirmed via high-resolution mass spectrometry (HRMS). Structural elucidation employs ¹H NMR (δ ~8.3 ppm for pyridine protons) and ¹³C NMR (δ ~150 ppm for the chlorine-substituted carbon). FT-IR spectroscopy identifies C-Cl stretching vibrations (~550–600 cm⁻¹) and aromatic C-H bonds . X-ray crystallography is less common due to challenges in crystallizing small pyridine derivatives but provides definitive confirmation of regiochemistry when feasible .

Q. What are the solubility and stability profiles of this compound in common laboratory solvents?

  • Answer: The compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Stability studies indicate degradation under prolonged UV exposure or acidic conditions, necessitating storage in amber vials at 2–8°C. Solubility data for ethanol (20 mg/mL) and hexane (<5 mg/mL) are critical for reaction planning .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Answer: The methyl group at the 2-position introduces steric hindrance, limiting nucleophilic substitution at the adjacent chlorine. However, the electron-withdrawing chlorine enhances electrophilic aromatic substitution (EAS) at the 3- and 4-positions. For example, Suzuki-Miyaura coupling requires palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to achieve moderate yields (~50–70%) . Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound derivatives?

  • Answer: Discrepancies often arise from impurities in starting materials or variations in catalyst loading. Reproducibility requires rigorous purification (e.g., column chromatography) and standardized reaction monitoring (TLC/GC). For instance, conflicting yields in Buchwald-Hartwig amination (30–80%) may stem from trace moisture or oxygen sensitivity, necessitating inert-atmosphere techniques . Statistical tools like Design of Experiments (DoE) can identify critical variables .

Q. How can researchers optimize the synthesis of this compound-based bioactive analogs?

  • Answer: Structure-activity relationship (SAR) studies highlight the importance of the chloro-methyl motif for antifungal activity. Modifications like introducing electron-donating groups (e.g., -OCH₃) at the 4-position enhance potency. Parallel synthesis and high-throughput screening (HTS) accelerate lead optimization. For example, replacing the methyl group with bulkier substituents (e.g., cyclopropyl) alters binding to fungal cytochrome P450 enzymes .

Q. What mechanistic insights explain the regioselectivity of this compound in heterocyclic ring functionalization?

  • Answer: The chlorine atom deactivates the pyridine ring, directing electrophiles to the less hindered 3- and 4-positions. Kinetic vs. thermodynamic control can shift product ratios: for example, nitration at 25°C favors the 3-nitro derivative, while higher temperatures (70°C) favor 4-nitro due to steric relaxation. Isotopic labeling (²H/¹³C) and kinetic isotope effects (KIEs) provide mechanistic clarity .

Q. How do computational methods aid in predicting the physicochemical properties of this compound derivatives?

  • Answer: Molecular dynamics (MD) simulations predict logP values and solubility parameters, aligning with experimental HPLC-derived hydrophobicity indices. Quantum mechanical calculations (e.g., COSMO-RS) model solvent interactions, guiding solvent selection for crystallization. For instance, predicted dipole moments (~2.5 D) correlate with dielectric constants of optimal solvents like acetonitrile .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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